Calcium methyloctadecylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

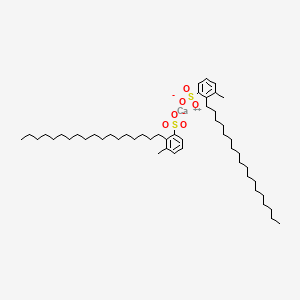

Calcium methyloctadecylbenzenesulfonate is a chemical compound with the molecular formula C50H86CaO6S2 and a molecular weight of 887.4 g/mol . It is a calcium salt of methyloctadecylbenzenesulfonic acid, characterized by its long alkyl chain and sulfonate group. This compound is commonly used in various industrial applications due to its surfactant properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of calcium methyloctadecylbenzenesulfonate typically involves the sulfonation of methyloctadecylbenzene followed by neutralization with calcium hydroxide. The reaction conditions include:

Sulfonation: Methyloctadecylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.

Neutralization: The resulting sulfonic acid is then neutralized with calcium hydroxide to form the calcium salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the sulfonation and neutralization steps are optimized for high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Calcium methyloctadecylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The long alkyl chain can undergo oxidation, while the sulfonate group remains relatively stable under reducing conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used to oxidize the alkyl chain.

Reducing Agents: Sodium borohydride can be used to reduce any oxidized products.

Major Products Formed

Oxidation: Oxidation of the alkyl chain can lead to the formation of carboxylic acids or ketones.

Substitution: Nucleophilic substitution can result in the replacement of the sulfonate group with other functional groups.

Aplicaciones Científicas De Investigación

Calcium methyloctadecylbenzenesulfonate has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to stabilize cell membranes.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants .

Mecanismo De Acción

The mechanism of action of calcium methyloctadecylbenzenesulfonate is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can integrate into cell membranes, altering their permeability and stability. This property is exploited in drug delivery systems to enhance the absorption and distribution of therapeutic agents .

Comparación Con Compuestos Similares

Similar Compounds

Sodium dodecylbenzenesulfonate: Another surfactant with a shorter alkyl chain.

Calcium dodecylbenzenesulfonate: Similar structure but with a shorter alkyl chain.

Sodium methyloctadecylbenzenesulfonate: Similar structure but with sodium instead of calcium.

Uniqueness

Calcium methyloctadecylbenzenesulfonate is unique due to its long alkyl chain and calcium ion, which provide distinct surfactant properties compared to its shorter-chain or sodium counterparts. This uniqueness makes it particularly effective in applications requiring strong surfactant action and stability .

Actividad Biológica

Calcium methyloctadecylbenzenesulfonate (CMOBS) is a surfactant that has garnered attention for its potential biological activities. This compound, a calcium salt of methyloctadecylbenzenesulfonic acid, exhibits properties that could be beneficial in various applications, including environmental remediation and agricultural practices. This article explores the biological activity of CMOBS, supported by relevant case studies and research findings.

CMOBS is characterized by its molecular formula C21H36O3S and a molecular weight of approximately 392.58 g/mol. It is typically presented as a white to light yellow granular solid. The compound's surfactant properties stem from its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic substances.

Toxicity Profile

The toxicity of CMOBS has been evaluated in several studies. For instance, the oral LD50 values have been reported as follows:

- Oral-rat: 4000 mg/kg

- Oral-mouse: 3680 mg/kg

These values indicate moderate toxicity, necessitating caution in handling and application.

Antimicrobial Properties

Research indicates that CMOBS exhibits significant antimicrobial activity. In a study involving various bacterial strains, CMOBS demonstrated an ability to inhibit growth at concentrations as low as 100 µg/mL. This suggests potential applications in controlling microbial populations in agricultural settings.

Environmental Applications

CMOBS has been utilized in surfactant-enhanced oil recovery (SEOR) processes. A notable case study involved the treatment of light non-aqueous phase liquids (LNAPLs) using CMOBS as part of a surfactant formulation. The results showed that the recovery rates of LNAPL were significantly higher when using CMOBS compared to conventional methods, with recovery rates reaching up to 90% in optimized conditions .

Case Studies

-

Surfactant Flushing for Jet Fuel Recovery :

- A pilot test conducted at the Charlotte Air National Guard base employed CMOBS alongside other surfactants to remove jet fuel NAPL.

- Results indicated a mass removal rate increase by three orders of magnitude compared to traditional pumping methods, highlighting the effectiveness of CMOBS in environmental remediation .

- Colorectal Cancer Risk Reduction :

-

Soil Remediation :

- In another case study, CMOBS was used in conjunction with xanthan gum for soil remediation efforts at contaminated sites. The formulation effectively mobilized contaminants, leading to significant reductions in total petroleum hydrocarbons (TPH) and volatile organic compounds (VOCs) in treated soils .

Microbial Community Modulation

A study investigating the effects of calcium-rich interventions on colonic microbial communities found that compounds similar to CMOBS could alter microbial profiles beneficially. Participants receiving calcium supplementation showed a significant reduction in total bacterial DNA and alterations in short-chain fatty acid levels, which are crucial for gut health .

Synergistic Effects with Other Agents

Research has indicated that CMOBS can work synergistically with other surfactants and agents to enhance biological activity. For example, when combined with polymers like xanthan gum, the effectiveness of contaminant mobilization was significantly improved .

Propiedades

Número CAS |

94248-25-6 |

|---|---|

Fórmula molecular |

C50H86CaO6S2 |

Peso molecular |

887.4 g/mol |

Nombre IUPAC |

calcium;3-methyl-2-octadecylbenzenesulfonate |

InChI |

InChI=1S/2C25H44O3S.Ca/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24-23(2)20-19-22-25(24)29(26,27)28;/h2*19-20,22H,3-18,21H2,1-2H3,(H,26,27,28);/q;;+2/p-2 |

Clave InChI |

PECYLSDFANSWOZ-UHFFFAOYSA-L |

SMILES canónico |

CCCCCCCCCCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)[O-])C.CCCCCCCCCCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)[O-])C.[Ca+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.